molecular formula C3H7NO2 B1584513 Propyl nitrite CAS No. 543-67-9

Propyl nitrite

Cat. No. B1584513
CAS RN: 543-67-9
M. Wt: 89.09 g/mol
InChI Key: KAOQVXHBVNKNHA-UHFFFAOYSA-N
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Description

Propyl nitrite is a chemical compound with the formula C3H7NO2 . It is a colorless liquid with a sweet, ethereal odor . It is highly toxic by inhalation and ingestion .


Synthesis Analysis

The synthesis of propyl nitrite and similar compounds typically involves reactions such as reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides, ammonia, and other amines .


Molecular Structure Analysis

The molecular structure of propyl nitrite is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for propyl nitrite is InChI=1S/C3H7NO2/c1-2-3-6-4-5/h2-3H2,1H3 .


Chemical Reactions Analysis

The thermal decomposition of propyl nitrite involves two competing reactions: the decomposition of propyl nitrite in the nitric acid solution and the decomposition of nitric acid . The decomposition of the mixed solution follows a 0.9082th Prout–Tompkins equation with autocatalysis .


Physical And Chemical Properties Analysis

Propyl nitrite is a colorless liquid with a sweet, ethereal odor . It has a flash point of 61°F and is a dangerous fire risk . It is used as a solvent and as a dielectric fluid .

Scientific Research Applications

Conformational Analysis and Photochemistry

Propyl nitrite's conformers and photochemistry have been extensively studied. A study by Mátyus, Magyarfalvi, and Tarczay (2007) analyzed the infrared spectra of both constitutional isomers (n and i) of propyl nitrite in an Ar matrix. Their research involved conformational analysis and vibrational transition assignments based on quantum chemical calculations. They identified several conformers for both isopropyl and n-propyl nitrite, contributing to our understanding of the molecule's structural behavior and photochemical properties (Mátyus et al., 2007).

Myocardial Protection

Nitrite, closely related to propyl nitrite, has been researched for its potential in myocardial protection. Calvert and Lefer (2009) highlighted nitrite's role as a tissue storage form of nitric oxide that can be reduced to nitric oxide during ischemic events. Their review suggests nitrite's potential as a therapeutic strategy for treating acute myocardial infarction, demonstrating its cardioprotective actions and potential clinical application in cardiovascular diseases (Calvert & Lefer, 2009).

Hydrolysis of Nitroglycerin

The hydrolytic degradation of nitroglycerin (NG), a nitrate ester related to propyl nitrite, was explored by Halasz et al. (2010). They studied the hydrolytic degradation of NG under mild alkaline conditions, providing insights into the degradation pathway and environmental implications of NG as a key contaminant from military and pharmaceutical industries (Halasz et al., 2010).

Autotrophic Nitrite Removal

The study of autotrophic nitrite removal in the cathode of microbial fuel cells by Puig et al. (2011) explored using nitrite as an electron acceptor for nitrogen reduction, providing insights into the biological and electrochemical processes involving nitrites. This research has implications for wastewater treatment and bioelectricity production (Puig et al., 2011).

Reactions of Propyl Radicals

Banyon, Sikes, and Tranter (2020) investigated the pyrolytic reactions of n-propyl and i-propyl radicals, generated by the pyrolysis of alkyl nitrites, providing valuable data for understanding the chemistry of propyl nitrite and its derivatives (Banyon et al., 2020).

Safety And Hazards

Propyl nitrite is highly toxic by inhalation and ingestion . It has been associated with eye maculopathy, visual impairment with central scotomata, bilateral foveal yellow spots, and inner segment/outer segment (IS/OS) junction disruption .

Future Directions

The development of new organic nitrates and their preclinical application in cardiovascular disorders is a promising future direction . Additionally, the search for new compounds with lower tolerance potential is increasing .

properties

IUPAC Name

propyl nitrite
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InChI

InChI=1S/C3H7NO2/c1-2-3-6-4-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOQVXHBVNKNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7NO2
Record name PROPIONITRITE
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DSSTOX Substance ID

DTXSID5075282
Record name Nitrous acid, propyl ester
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Molecular Weight

89.09 g/mol
Source PubChem
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Physical Description

Propionitrite appears as a colorless liquid with a sweet, ethereal odor. Highly toxic by inhalation and ingestion. A dangerous fire risk. Used as a solvent and as a dielectric fluid.
Record name PROPIONITRITE
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Product Name

Propyl nitrite

CAS RN

543-67-9
Record name PROPIONITRITE
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Record name Propyl nitrite
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Record name n-Propyl nitrite
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Record name Nitrous acid, propyl ester
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Record name Propyl nitrite
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Record name PROPYL NITRITE
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Synthesis routes and methods

Procedure details

It is well-known that during the two-step reaction process of preparing ethylene glycol by synthesis gas, the selection of the CO coupling route of producing oxalate is very important. In view of the practical industrial applications, it is generally thought that the technical route of firstly producing dimethyl oxalate by CO coupling, and then hydrogenating dimethyl oxalate to produce ethylene glycol is the most feasible. However, the CO coupling reaction course needs to consume NO. Therefore, during supplementing the NO raw material to the process of producing dimethyl oxalate by CO coupling, under general situations, methanol, oxygen and NO are used to be subjected to oxidative esterification, and then the nonreactive gases are exhausted by the method of combining compression, condensation and alcohol absorption, and then methyl nitrite resulting from NO reaction is introduced into the system and reacted. However, the encountered problem is that the boiling point (−16.5° C.) of methyl nitrite is rather low, and methyl nitrite is a gas at the normal temperature. Thus, the method of combining compression, condensation and alcohol absorption should be used, resulting in the high costs of operation energy and the poor effects. Nevertheless, in, e.g., one embodiment of the present invention, an oxidative esterification reactor I and the coupling reaction I are introduced into the NO supplementing system, and thereby ethanol, propanol or butanol are firstly subjected to oxidative esterification with oxygen and NO to produce ethyl nitrite, propyl nitrite or butyl nitrite; then the nonreactive inert components introduced into the nitride oxide as the raw material are directly exhausted by simple separation or further treated; then the amount of nitride oxides or nitrous acid esters in the exhausted gases can be restricted to below a comparatively low amount; next, ethyl nitrite (a boiling point of 15° C.), propyl nitrite (a boiling point of 39° C.) or butyl nitrite (a boiling point of 75° C.) and the CO gas I are fed into the coupling reactor Ito be subjected to the coupling reaction so as to produce diethyl oxalate, dipropyl oxalate or dibutyl oxalate; meanwhile, the reaction releases NO; NO from the reaction and unreacted CO and the newly supplemented oxygen and methanol enter the reactor II to produce methyl nitrite; then compression and condensation are no longer required; after separation is carried out by directly using the conventional pressure or temperature, methyl nitrite is mixed with the CO gas II and fed into the coupling reactor II to continue the reaction; NO resulting from the reaction directly enters the entrance of the reactor II for being recycled; the coupling reactor II is the primary reactor of the coupling reaction course, and the coupling reactor I is the reactor of the NO supplementing system performing the assistant function; most of the CO raw materials are reacted through the reactor II to produce dimethyl oxalate. Researchers found that the oxidative esterification of nitride oxides with oxygen and alcohols to produce alkyl nitrite is a quick reaction, while the side reactions of generating nitric acid etc. are slightly slower. The reaction rate of the oxidative esterification course of NO is mainly affected by the resistance of gas-liquid mass transfer. If the gas-liquid mass transfer efficiency is effectively increased, the probability of generating N2O4 can be further effectively reduced, thereby further reducing the losses of nitride oxides or nitrous acid esters. On the basis of the sufficient studies of the features of the oxidative esterification of nitride oxides and oxygen and alcohols, the technical solution of the present invention further proposes the use of the supergravity rotating bed reactor as the reactor of oxidative esterification for fully utilizing the prominent advantage possessed by the supergravity rotating bed reactor which can exponentially increase the gas-liquid mass transfer efficiency and furthermore more effectively promoting the primary reaction and greatly inhibiting the occurrences of side reactions, thereby increasing the utilization efficiencies of the raw materials like NO. In a word, the present invention adequately makes use of the differences of the boiling points of distinct nitrous acid esters and fully utilizes the advantage of the high efficient mass transfer of the supergravity rotating bed reactor, so that the high yield and the high selectivity of the coupling reaction are ensured and meanwhile, the losses of nitride oxides or nitrous acid esters are dramatically reduced, the utilization efficiency of nitride oxides or nitrous acid esters is increased, and the environmental pollution is decreased.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propyl nitrite
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Reactant of Route 3
Propyl nitrite
Reactant of Route 4
Propyl nitrite
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Reactant of Route 6
Propyl nitrite

Citations

For This Compound
554
Citations
SE Aldred, DLH Williams - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… Propyl nitrite was prepared according to the method of Noyes l2 from propan-1-01 and … Reactions were started by the addition of 1 ml of a standard solution of propyl nitrite to a solution …
Number of citations: 9 pubs.rsc.org
E Mátyus, G Magyarfalvi, G Tarczay - The Journal of Physical …, 2007 - ACS Publications
… isomers (n and i) of propyl nitrite have been recorded in an Ar … and eight conformers of n-propyl nitrite were identified. After … Photolysis of n-propyl nitrite yielded HNO, propanal, and …
Number of citations: 24 pubs.acs.org
S Snitsiriwat, R Asatryan… - International Journal of …, 2010 - Wiley Online Library
… -propyl nitrite has the terminal oxygen (O 12 ), which is equidistant from two hydrogen atoms (H 10 , H 11 ) at 2.516 Å , whereas the cis conformer of iso-propyl nitrite … in n-propyl nitrite is …
Number of citations: 8 onlinelibrary.wiley.com
EWR Steacie, GT Shaw - The Journal of Chemical Physics, 1935 - aip.scitation.org
… On accou'nt of the higher boiling point of the n-propyl nitrite and of some of the reaction … Propyl nitrite was prepared in an analogous way to the previous nitrites, by the addition of a …
Number of citations: 12 aip.scitation.org
EWR Steacie, GJ Shaw - … of the Royal Society of London …, 1935 - royalsocietypublishing.org
… This paper deals with the investigation carried out on wo-propyl nitrite decomposition. This member of the series is particularly interesting as it allows comparison to be made between a …
Number of citations: 12 royalsocietypublishing.org
CB Conboy, JP Chauvel Jr, NS True - The Journal of Physical …, 1986 - ACS Publications
… A sample containing 11 Torr of n-propyl nitrite and 1625 Torr of C02 was used toobtain the … tained for n-propyl nitrite samples which contained 11 Torr of n-propyl nitrite and 1200 Torr of …
Number of citations: 6 pubs.acs.org
CB Conboy, JP Chauvel Jr, PO Moreno… - The Journal of …, 1986 - ACS Publications
… For instance low-resolution microwave (LRMW) spectral data for «-propyl nitrite are consistent with a relative energy difference for all the observed conformers of ca. 0 with the anti …
Number of citations: 23 pubs.acs.org
JB Randazzo, ME Fuller, CF Goldsmith… - Proceedings of the …, 2019 - Elsevier
… The initial step in n-propyl nitrite dissociation is cleavage of … In principle, H-atoms could react with propyl nitrite, however … H 7 ONO for n-propyl nitrite dissociation were obtained. Figure 2 …
Number of citations: 10 www.sciencedirect.com
EWR Steacie, S Katz - The Journal of Chemical Physics, 1937 - pubs.aip.org
… Propyl nitrite was prepared and stored in a manner analogous to that of ethyl nitrite. Several samples were prepared at normal and at reduced pressures, and their purity was checked …
Number of citations: 18 pubs.aip.org
JD Raff, BJ Finlayson-Pitts - Environmental science & technology, 2010 - ACS Publications
… First, the measured rate constants (37) for ethyl- and n-propyl nitrite were used with structure−reactivity-based rate constants for alkanes (38, 39) to obtain neighboring group factors for −…
Number of citations: 27 pubs.acs.org

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